molecular formula C14H24N4O2 B7193138 N-(4-amino-2-methyl-4-oxobutan-2-yl)-1-butan-2-yl-5-methylpyrazole-3-carboxamide

N-(4-amino-2-methyl-4-oxobutan-2-yl)-1-butan-2-yl-5-methylpyrazole-3-carboxamide

Cat. No.: B7193138
M. Wt: 280.37 g/mol
InChI Key: QTBHPNKOKNBKHX-UHFFFAOYSA-N
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Description

N-(4-amino-2-methyl-4-oxobutan-2-yl)-1-butan-2-yl-5-methylpyrazole-3-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups

Properties

IUPAC Name

N-(4-amino-2-methyl-4-oxobutan-2-yl)-1-butan-2-yl-5-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O2/c1-6-9(2)18-10(3)7-11(17-18)13(20)16-14(4,5)8-12(15)19/h7,9H,6,8H2,1-5H3,(H2,15,19)(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBHPNKOKNBKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=CC(=N1)C(=O)NC(C)(C)CC(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-methyl-4-oxobutan-2-yl)-1-butan-2-yl-5-methylpyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the carboxamide group: This step involves the reaction of the pyrazole intermediate with an appropriate amine or amide reagent.

    Functionalization of the side chains:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-methyl-4-oxobutan-2-yl)-1-butan-2-yl-5-methylpyrazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the oxo group can yield hydroxyl derivatives.

Scientific Research Applications

N-(4-amino-2-methyl-4-oxobutan-2-yl)-1-butan-2-yl-5-methylpyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(4-amino-2-methyl-4-oxobutan-2-yl)-1-butan-2-yl-5-methylpyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

N-(4-amino-2-methyl-4-oxobutan-2-yl)-1-butan-2-yl-5-methylpyrazole-3-carboxamide can be compared with other similar compounds, such as:

These compounds share similar structural features but may differ in their functional groups and overall reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

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